

Validating OSR1 Downstream Signaling: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *OdD1*

Cat. No.: *B1578480*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the downstream signaling pathways of Odd-skipped related 1 (OSR1), a crucial transcription factor in development and disease. We present supporting experimental data, detailed protocols for key validation techniques, and visual representations of the signaling cascades.

OSR1 is a key regulator in various biological processes, including the development of the heart and kidneys, and has been identified as a tumor suppressor in several cancers. Its mechanism of action involves the modulation of critical signaling pathways, primarily the Wnt/ β -catenin and p53 pathways. Validating the downstream targets and effects of OSR1 is essential for understanding its function and for the development of novel therapeutic strategies.

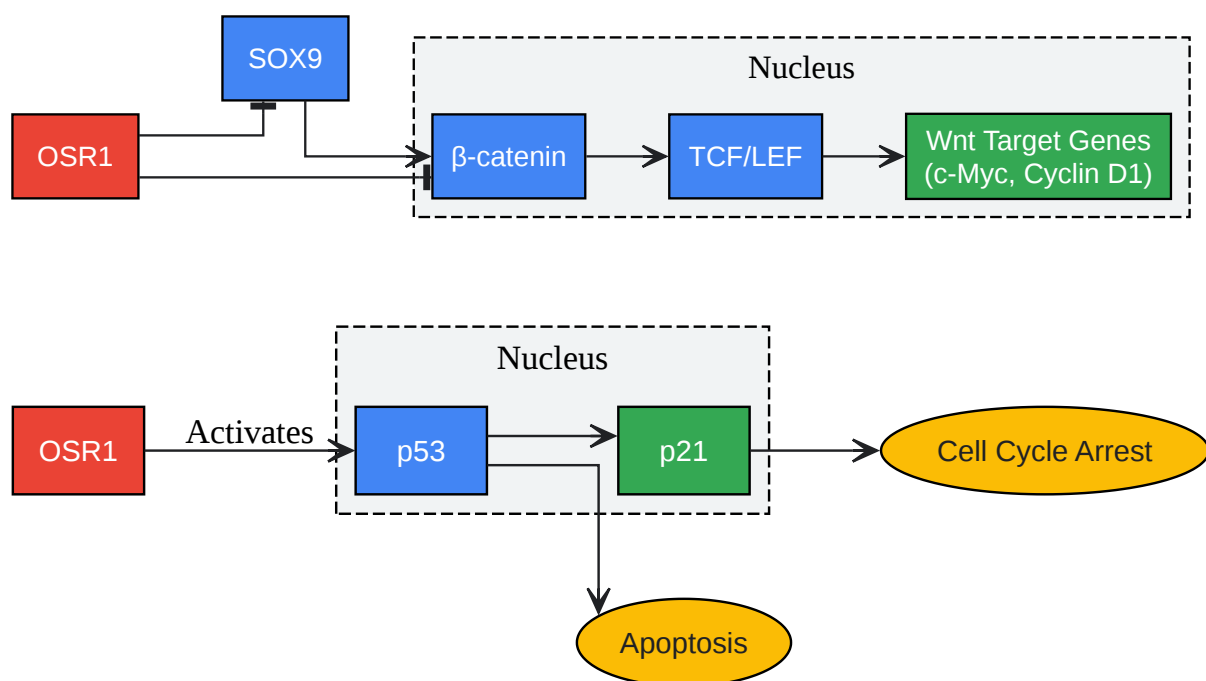
OSR1's Core Signaling Networks

OSR1 exerts its influence by regulating the expression and activity of key signaling molecules. Below are the primary downstream pathways that have been experimentally validated.

OSR1 and the Wnt/ β -catenin Signaling Pathway

OSR1 has been shown to be a negative regulator of the Wnt/ β -catenin signaling pathway. This regulation is primarily achieved through the suppression of SOX9 and β -catenin.

Overexpression of OSR1 leads to a decrease in the levels of nuclear β -catenin, a key transcriptional co-activator in the Wnt pathway, and its downstream targets such as c-Myc and Cyclin D1[1].



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References

- 1. Odd-skipped related 1 inhibits lung cancer proliferation and invasion by reducing Wnt signaling through the suppression of SOX9 and β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
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